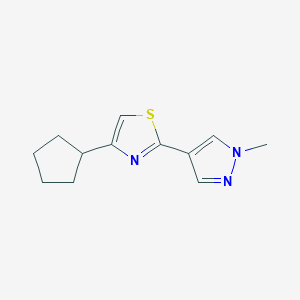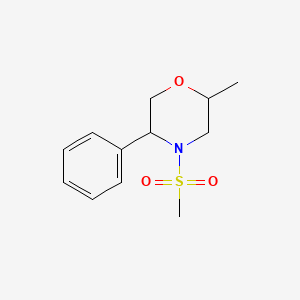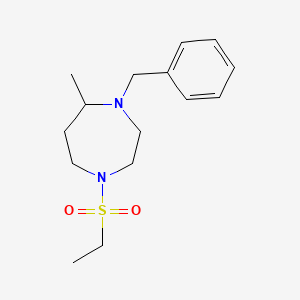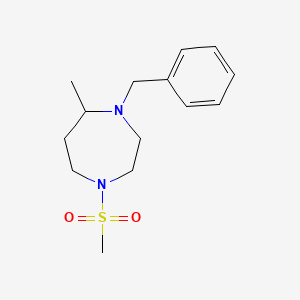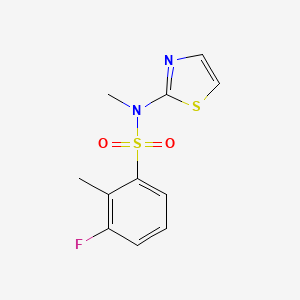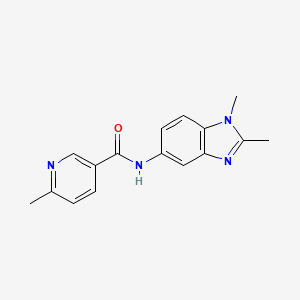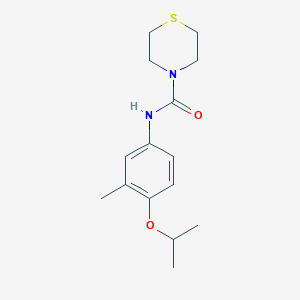
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide, also known as PNU-74654, is a small molecule inhibitor of the DNA damage response enzyme ataxia-telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in maintaining genomic stability by responding to DNA damage and replication stress. The inhibition of ATR kinase has been shown to sensitize cancer cells to DNA damaging agents, making it a promising target for cancer therapy.
Wirkmechanismus
ATR kinase is activated in response to DNA damage and replication stress, and plays a crucial role in maintaining genomic stability by regulating the DNA damage response pathway. ATR kinase phosphorylates various downstream targets, including checkpoint kinase 1 (CHK1), which in turn leads to cell cycle arrest and DNA repair. N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide inhibits ATR kinase activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to induce DNA damage and cell death in cancer cells, both in vitro and in vivo. In addition, N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to enhance the efficacy of DNA damaging agents, such as cisplatin and gemcitabine, in various cancer models. However, the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues have not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide is its specificity for ATR kinase, which makes it a useful tool for studying the DNA damage response pathway. In addition, N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to enhance the efficacy of DNA damaging agents, making it a potential therapeutic agent for the treatment of various types of cancer. However, the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues have not been extensively studied, and its toxicity profile and pharmacokinetics are not well understood.
Zukünftige Richtungen
Future research on N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide could focus on its potential as a therapeutic agent for the treatment of various types of cancer, including those that are resistant to conventional chemotherapy. In addition, further studies could investigate the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues, and its toxicity profile and pharmacokinetics. Finally, the development of more potent and selective ATR kinase inhibitors could lead to the discovery of new cancer therapies.
Synthesemethoden
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of 3-methyl-4-propan-2-yloxyaniline with thiomorpholine-4-carboxylic acid, followed by the addition of various reagents to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been extensively studied in preclinical cancer models, and has shown promise as a potential therapeutic agent for the treatment of various types of cancer. In vitro studies have demonstrated that N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide inhibits ATR kinase activity, leading to the accumulation of DNA damage and cell death. In vivo studies have shown that N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide enhances the efficacy of DNA damaging agents, such as cisplatin and gemcitabine, in various cancer models.
Eigenschaften
IUPAC Name |
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11(2)19-14-5-4-13(10-12(14)3)16-15(18)17-6-8-20-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTGWEACVKEZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCSCC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

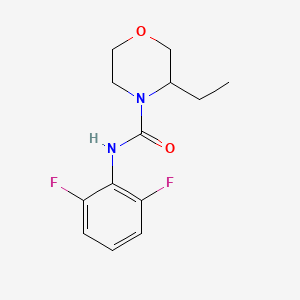
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)
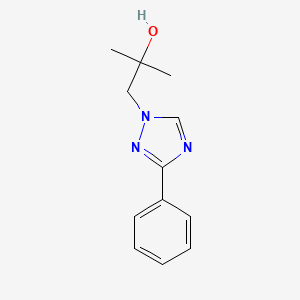
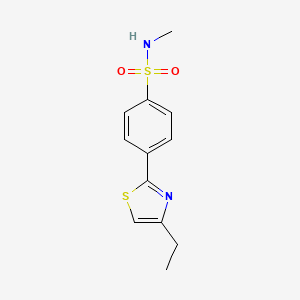
![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)
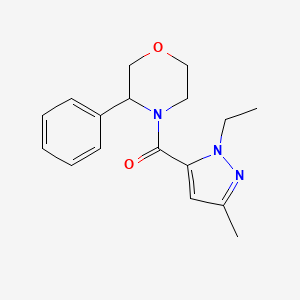
![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
